Palmitoylcholine chloride

Description

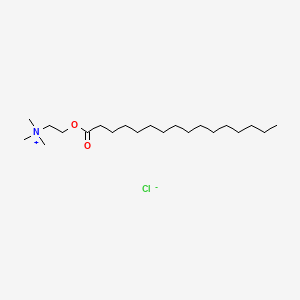

Structure

2D Structure

Properties

IUPAC Name |

2-hexadecanoyloxyethyl(trimethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H44NO2.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)24-20-19-22(2,3)4;/h5-20H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SABHLWJWDCWCRQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H44ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20623013 | |

| Record name | 2-(Hexadecanoyloxy)-N,N,N-trimethylethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20623013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2932-74-3 | |

| Record name | Palmitoylcholine chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2932-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Hexadecanoyloxy)-N,N,N-trimethylethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20623013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Interaction: A Technical Guide to the Mechanism of Action of Palmitoylcholine Chloride on Protein Kinase C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of Palmitoylcholine chloride on Protein Kinase C (PKC). Due to the limited direct research on this compound, this document synthesizes available data and extrapolates from studies on the closely related compound, Palmitoylcarnitine, to propose a likely mechanism. This guide is intended to be a valuable resource for researchers investigating lipid-mediated signaling and those involved in the development of novel therapeutics targeting PKC.

Executive Summary

This compound has been identified as an inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases crucial in cellular signal transduction.[1] While direct mechanistic studies on this compound are limited, research on the analogous molecule, Palmitoylcarnitine, suggests a modulatory role that goes beyond simple competitive inhibition. Evidence points towards an interference with the activation of conventional and novel PKC isoforms, potentially by altering the enzyme's conformation and preventing its translocation to the cell membrane. This guide will delve into the proposed mechanism of action, present the available quantitative data, outline potential downstream signaling consequences, and provide detailed experimental protocols for further investigation.

Proposed Mechanism of Action of this compound on PKC

The primary proposed mechanism of action of this compound on PKC is the inhibition of its activation, rather than direct competition at the active site. This is largely inferred from studies on Palmitoylcarnitine, which indicate an interference with the signaling cascade that leads to PKC activation.

One key aspect of this proposed mechanism is the disruption of the function of the C1 domain, which is responsible for binding diacylglycerol (DAG) and phorbol esters, leading to PKC translocation to the cell membrane and subsequent activation.[2] Studies on Palmitoylcarnitine have shown that it inhibits cellular responses induced by the phorbol ester TPA, a potent PKC activator that binds to the C1 domain.[3] Interestingly, Palmitoylcarnitine did not directly compete with TPA for binding to cell extracts, suggesting an allosteric or indirect mode of inhibition.[3]

Furthermore, Palmitoylcarnitine has been observed to cause the retention of PKCβ and PKCδ isoforms in the cytoplasm, preventing their translocation to the plasma membrane where they would normally be activated.[4] This supports the hypothesis that this compound may act by stabilizing an inactive conformation of PKC or by interfering with its interaction with membrane-bound activators.

Quantitative Data

The available quantitative data for the inhibitory effect of this compound on PKC is currently limited. The primary data point comes from supplier information, indicating an inhibitory concentration. More detailed studies are required to determine the potency (IC50) and efficacy across different PKC isoforms.

| Compound | Parameter | Value | PKC Isoform(s) | Reference |

| This compound | Inhibitory Concentration | 100 µM | Not Specified | [1] |

Potential Downstream Signaling Pathways

The inhibition of PKC by this compound is expected to have significant effects on downstream signaling pathways. PKC is a key regulator of the mitogen-activated protein kinase (MAPK) cascades, including the ERK1/2 and p38 MAPK pathways.[5][6] These pathways are involved in a multitude of cellular processes, including proliferation, differentiation, and apoptosis.

Inhibition of specific PKC isoforms, such as PKCδ, could lead to a downregulation of the p38 and ERK1/2 pathways, which are often associated with stress responses and apoptosis.[5][6] Therefore, this compound could potentially modulate these cellular outcomes by attenuating PKC-mediated activation of these downstream kinases.

Experimental Protocols

To further elucidate the mechanism of action of this compound on PKC, the following experimental protocols are proposed.

In Vitro PKC Kinase Activity Assay

This protocol describes a radiometric filter-binding assay to measure the phosphotransferase activity of a specific PKC isoform in the presence of this compound.

Materials:

-

Recombinant human PKC isoform (e.g., PKCδ)

-

PKC substrate peptide (e.g., Ac-MBP(4-14))

-

Assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM CaCl2, 0.1 mg/mL BSA)

-

Lipid activator solution (e.g., 0.5 mg/mL phosphatidylserine, 0.05 mg/mL diacylglycerol)

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

[γ-³²P]ATP

-

ATP solution

-

Stop solution (e.g., 75 mM phosphoric acid)

-

P81 phosphocellulose paper

-

Scintillation counter and vials

-

Scintillation fluid

Procedure:

-

Prepare a reaction mixture containing assay buffer, lipid activator solution, and the PKC substrate peptide.

-

Aliquot the reaction mixture into microcentrifuge tubes.

-

Add varying concentrations of this compound or vehicle control to the tubes.

-

Add the recombinant PKC enzyme to each tube to initiate a pre-incubation step.

-

Start the kinase reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes).

-

Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 papers extensively with the stop solution to remove unincorporated [γ-³²P]ATP.

-

Transfer the P81 papers to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of PKC inhibition for each concentration of this compound and determine the IC50 value.

Cellular PKC Translocation Assay

This protocol uses immunofluorescence microscopy to visualize the effect of this compound on the subcellular localization of a specific PKC isoform in response to an activator.

Materials:

-

Cell line expressing the PKC isoform of interest (e.g., HEK293 cells transiently transfected with GFP-tagged PKCδ)

-

Cell culture medium and supplements

-

Glass coverslips

-

This compound

-

PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)

-

Phosphate-buffered saline (PBS)

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

-

Blocking buffer (e.g., PBS with 5% BSA)

-

Primary antibody against the PKC isoform (if not tagged)

-

Fluorescently labeled secondary antibody (if necessary)

-

DAPI for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed the cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with either this compound or vehicle control for a specified time.

-

Stimulate the cells with a PKC activator (e.g., PMA) for a short period (e.g., 15-30 minutes) to induce PKC translocation. A control group should remain unstimulated.

-

Wash the cells with PBS and fix them with PFA.

-

Permeabilize the cells with permeabilization buffer.

-

Block non-specific antibody binding with blocking buffer.

-

If not using a fluorescently tagged PKC, incubate with a primary antibody against the PKC isoform, followed by a fluorescently labeled secondary antibody.

-

Stain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides.

-

Acquire images using a fluorescence microscope, capturing the localization of the PKC isoform (and the nucleus).

-

Analyze the images to quantify the translocation of PKC from the cytoplasm to the plasma membrane or other cellular compartments.

Conclusion and Future Directions

This compound is an inhibitor of Protein Kinase C, likely acting through the modulation of the enzyme's activation and translocation. While the precise molecular interactions remain to be fully elucidated, evidence from the related compound Palmitoylcarnitine provides a strong foundation for a proposed mechanism involving the interference with the C1 domain-mediated activation cascade.

Future research should focus on:

-

Direct Binding Studies: Investigating the direct binding of this compound to various PKC isoforms and their individual domains (C1a, C1b, C2) to identify the specific interaction site.

-

Isoform Specificity: Determining the IC50 values of this compound for a panel of PKC isoforms to understand its selectivity.

-

Elucidation of Downstream Effects: Confirming the impact of this compound on downstream signaling pathways, such as the ERK1/2 and p38 MAPK cascades, in relevant cellular models.

-

Structural Studies: Obtaining co-crystal structures of this compound with a PKC regulatory domain to visualize the binding mode at an atomic level.

A more in-depth understanding of the mechanism of action of this compound will be invaluable for its potential application as a research tool and for the development of novel therapeutic agents targeting PKC-mediated signaling pathways.

References

- 1. Palmitoylcholine (chloride) | TargetMol [targetmol.com]

- 2. C1 domain - Wikipedia [en.wikipedia.org]

- 3. Inhibition by palmitoylcarnitine of adhesion and morphological changes in HL-60 cells induced by 12-O-tetradecanoylphorbol-13-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Expression and regulation of the ERK1/2 and p38 MAPK signaling pathways in periodontal tissue remodeling of orthodontic tooth movement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ERK and p38MAPK pathways regulate myosin light chain phosphatase and contribute to Ca2+ sensitization of intestinal smooth muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

The Interaction of Palmitoylcholine Chloride with Lipid Bilayers and Membranes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction of palmitoylcholine chloride with lipid bilayers and cell membranes. Drawing upon established biophysical principles and experimental data from analogous molecules, this document details the expected physicochemical effects, outlines relevant experimental protocols, and explores potential signaling pathways.

Introduction to this compound

This compound is a single-chain amphiphilic molecule belonging to the class of lysophospholipids. Structurally, it consists of a saturated 16-carbon acyl chain (palmitoyl group) esterified to the glycerol backbone of a choline headgroup. This amphipathic nature drives its interaction with lipid bilayers, the fundamental components of all biological membranes. Understanding these interactions is crucial for various fields, including drug delivery, toxicology, and cell signaling research. As a lysophospholipid, this compound is expected to exhibit detergent-like properties, capable of perturbing the structure and function of lipid membranes.

Physicochemical Interactions with Lipid Bilayers

The insertion of this compound into a lipid bilayer can induce significant changes in the membrane's physical properties. Due to its cone-like molecular shape, with a large headgroup and a single acyl chain, it tends to introduce positive curvature strain into the bilayer. This can lead to a variety of effects, including alterations in membrane fluidity, phase behavior, and permeability.

Effects on Membrane Fluidity and Order

This compound is anticipated to increase the fluidity of lipid bilayers, particularly in the gel phase. By inserting its acyl chain between the more ordered lipid tails, it disrupts the tight packing of the bilayer, leading to a more disordered, fluid state. This effect can be quantified using techniques such as fluorescence anisotropy.

Table 1: Expected Effects of this compound on Lipid Bilayer Fluidity (Analogous to Lysophosphatidylcholine)

| Parameter | Expected Change | Technique | Reference |

| Fluorescence Anisotropy (e.g., of DPH) | Decrease | Fluorescence Spectroscopy | [1][2][3] |

| Order Parameter (S) | Decrease | Electron Spin Resonance (ESR) | [4][5] |

Influence on Lipid Phase Transitions

The introduction of this compound into a lipid bilayer is expected to alter its phase transition behavior. Specifically, it is likely to lower the main phase transition temperature (Tm) from the gel (Lβ) to the liquid crystalline (Lα) phase and broaden the transition, indicating a decrease in the cooperativity of the melting process. These effects can be precisely measured using Differential Scanning Calorimetry (DSC).

Table 2: Expected Effects of this compound on the Phase Transition of DPPC Bilayers (Analogous to Lysophosphatidylcholine)

| Parameter | Expected Change | Technique | Reference |

| Main Transition Temperature (Tm) | Decrease | Differential Scanning Calorimetry (DSC) | [6][7][8][9] |

| Transition Enthalpy (ΔH) | Decrease | Differential Scanning Calorimetry (DSC) | [6][7][8][9] |

| Transition Width (ΔT1/2) | Increase | Differential Scanning Calorimetry (DSC) | [6][7][8][9] |

Effects on Membrane Permeability

A key consequence of the membrane disruption caused by this compound is an increase in its permeability to ions and small molecules. At lower concentrations, this may manifest as a graded leakage, while at higher concentrations, it can lead to complete membrane lysis. This effect can be monitored using assays that measure the release of encapsulated fluorescent markers from liposomes. Lysophosphatidylcholine (LPC), a similar molecule, has been shown to increase the permeability of endothelial cell monolayers.[5]

Table 3: Expected Effects of this compound on Membrane Permeability (Analogous to Lysophosphatidylcholine)

| Parameter | Expected Change | Technique | Reference |

| Calcein Leakage | Increase | Fluorescence Spectroscopy | [10][11][12] |

| Ion Conductance | Increase | Electrophysiology | [13][14][15] |

| Membrane Potential | Depolarization | Fluorescence Probes/Electrophysiology | [14][16][17][18][19] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with lipid bilayers.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the changes in the phase transition properties of lipid bilayers upon the incorporation of this compound.

Methodology:

-

Liposome Preparation: Multilamellar vesicles (MLVs) are prepared by dissolving dipalmitoylphosphatidylcholine (DPPC) and varying molar ratios of this compound in chloroform. The solvent is evaporated under a stream of nitrogen to form a thin lipid film, which is then hydrated with a buffer (e.g., 20 mM HEPES, pH 7.0) at a temperature above the Tm of DPPC (e.g., 50°C). The suspension is vortexed to form MLVs.

-

DSC Measurement: The liposome suspension is loaded into an aluminum DSC pan, and an identical amount of buffer is used as a reference. The samples are scanned over a temperature range that encompasses the pre-transition and main phase transition of DPPC (e.g., 25°C to 55°C) at a controlled scan rate (e.g., 0.5°C/min).

-

Data Analysis: The resulting thermograms (heat flow versus temperature) are analyzed to determine the main transition temperature (Tm), the enthalpy of the transition (ΔH), and the width of the transition at half-height (ΔT1/2).

Fluorescence Anisotropy

Fluorescence anisotropy measurements are used to assess changes in membrane fluidity by monitoring the rotational mobility of a fluorescent probe embedded in the lipid bilayer.

Methodology:

-

Liposome Preparation: Large unilamellar vesicles (LUVs) are prepared by extrusion. A lipid film containing the desired lipid composition (e.g., POPC) and a fluorescent probe (e.g., 1,6-diphenyl-1,3,5-hexatriene, DPH) is hydrated with buffer. The resulting MLV suspension is then extruded through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to form LUVs.

-

Fluorescence Measurement: The LUV suspension is placed in a fluorometer. The sample is excited with vertically polarized light at the probe's excitation wavelength. The fluorescence emission is measured through polarizers oriented parallel (I_parallel) and perpendicular (I_perpendicular) to the excitation polarization.

-

Anisotropy Calculation: The steady-state fluorescence anisotropy (r) is calculated using the formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular), where G is the grating correction factor.

-

Titration: this compound is titrated into the LUV suspension, and the anisotropy is measured at each concentration to determine its effect on membrane fluidity.

Calcein Leakage Assay

This assay measures the increase in membrane permeability by monitoring the release of a self-quenching fluorescent dye, calcein, from the interior of liposomes.

Methodology:

-

Liposome Preparation: LUVs are prepared as described above, but the hydration buffer contains a high concentration of calcein (e.g., 50 mM), leading to self-quenching of its fluorescence.

-

Purification: The calcein-loaded liposomes are separated from the unencapsulated calcein by size-exclusion chromatography (e.g., using a Sephadex G-50 column).

-

Leakage Measurement: The purified liposomes are diluted in a buffer-filled cuvette in a fluorometer. The baseline fluorescence is recorded. This compound is then added to the cuvette, and the increase in fluorescence over time is monitored as calcein is released and its fluorescence is de-quenched upon dilution in the external medium.

-

Data Analysis: The percentage of calcein leakage is calculated relative to the fluorescence signal obtained after complete lysis of the liposomes with a detergent (e.g., Triton X-100).[20]

Potential Signaling Pathways

Lysophospholipids, including lysophosphatidylcholine (LPC), are known to act as signaling molecules that can activate specific G protein-coupled receptors (GPCRs).[4][6][10][21][22] It is plausible that this compound could also engage in such signaling cascades.

G Protein-Coupled Receptor (GPCR) Signaling

The binding of a lysophospholipid like this compound to its cognate GPCR on the cell surface can initiate a cascade of intracellular events. This typically involves the activation of heterotrimeric G proteins, which then modulate the activity of downstream effectors such as adenylyl cyclase or phospholipase C, leading to changes in the levels of second messengers like cAMP or inositol trisphosphate (IP3) and diacylglycerol (DAG). These signaling events can ultimately regulate a wide range of cellular processes, including cell proliferation, migration, and inflammation.

Ceramide Signaling

While direct activation of sphingomyelinase by this compound is not well-documented, membrane perturbation by lysophospholipids can indirectly influence the activity of membrane-bound enzymes. It is conceivable that significant alterations in bilayer properties could modulate the activity of sphingomyelinases, leading to the hydrolysis of sphingomyelin and the generation of ceramide, a potent second messenger involved in apoptosis, cell cycle arrest, and inflammation.[8][9][23][24][25][26]

Conclusion

This compound, as a lysophospholipid, is expected to significantly impact the biophysical properties of lipid bilayers and cell membranes. By increasing membrane fluidity, lowering phase transition temperatures, and enhancing permeability, it can disrupt membrane integrity and function. The experimental protocols detailed in this guide provide a robust framework for quantifying these effects. Furthermore, the potential for this compound to act as a signaling molecule, either through direct receptor binding or indirect modulation of enzyme activity, highlights its importance in cellular processes. Further research is warranted to fully elucidate the specific quantitative effects and signaling pathways associated with this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. mpikg.mpg.de [mpikg.mpg.de]

- 3. researchgate.net [researchgate.net]

- 4. Lysophosphatidylcholine-induced Surface Redistribution Regulates Signaling of the Murine G Protein-coupled Receptor G2A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of lysophosphatidylcholine on monolayer cell permeability of human coronary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Lysophospholipids and their G protein-coupled receptors in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Calcein release from DPPC liposomes by phospholipase A2 activity: Effect of cholesterol and amphipathic copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Perturbation by lysophosphatidylcholine of membrane permeability in cultured vascular smooth muscle and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Lysophosphatidylcholine cell depolarization: increased membrane permeability for use in the determination of cell membrane potentials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of lysophosphatidylcholines on phosphatidylcholine and phosphatidylcholine/cholesterol liposome systems as revealed by 31P-NMR, electron microscopy and permeability studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Influence of chloride ions on changes in membrane potential during prolonged application of carbachol to frog skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ihome.sbs.cuhk.edu.hk [ihome.sbs.cuhk.edu.hk]

- 20. researchgate.net [researchgate.net]

- 21. tandfonline.com [tandfonline.com]

- 22. mdpi.com [mdpi.com]

- 23. Biogenesis, Transport and Remodeling of Lysophospholipids in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Ceramide from sphingomyelin hydrolysis induces neuronal differentiation, whereas de novo ceramide synthesis and sphingomyelin hydrolysis initiate apoptosis after NGF withdrawal in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Serine Palmitoyltransferase Gene Silencing Prevents Ceramide Accumulation and Insulin Resistance in Muscles in Mice Fed a High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Cellular Uptake and Metabolism of Palmitoylcholine Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitoylcholine chloride, a lysophosphatidylcholine, is a bioactive lipid molecule that plays a significant role in a variety of cellular processes. As an intermediate in the metabolism of phosphatidylcholine, it is not only a structural component of cell membranes but also an important signaling molecule.[1] This technical guide provides a comprehensive overview of the current understanding of the cellular uptake and metabolism of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the key pathways involved. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the biological activities of this molecule.

Cellular Uptake of this compound

The entry of this compound into the cell is a critical first step for its metabolic and signaling functions. While specific transport kinetics for this compound are not extensively documented, the uptake mechanisms for lysophosphatidylcholines (LPCs) in general, and choline specifically, provide significant insights.

One of the key transporters involved is the Choline Transporter-Like Protein 1 (CTL1/SLC44A1) . This protein is a ubiquitously expressed, Na+-independent transporter found on both the plasma and mitochondrial membranes.[2] It facilitates the transport of choline, a key component of palmitoylcholine, and is sensitive to inhibition by hemicholinium-3.[2] The presence of fatty acids, such as palmitic acid, can influence the abundance of CTL1 at the plasma membrane, thereby regulating choline uptake.

Studies using Caco-2 cells, a model for the intestinal barrier, have shown that LPC can enhance the absorption of other lipids like oleic acid and cholesterol.[3] This suggests that this compound may also play a role in modulating lipid transport across cellular membranes.

Metabolism of this compound

Once inside the cell, this compound is subjected to a series of enzymatic reactions. It is an intermediate in the Lands cycle , a continuous process of deacylation and reacylation of phospholipids that is crucial for maintaining membrane homeostasis and generating signaling molecules.[4][5]

The primary metabolic pathways for this compound are:

-

Reacylation back to Phosphatidylcholine: Lysophosphatidylcholine acyltransferase (LPCAT) catalyzes the transfer of an acyl group from acyl-CoA to palmitoylcholine, reforming phosphatidylcholine. This reaction is a key step in the remodeling of cellular membranes.[4][5]

-

Hydrolysis to Glycerophosphocholine: Lysophospholipases act on palmitoylcholine to remove the palmitoyl group, yielding glycerophosphocholine and a free fatty acid (palmitic acid).[6]

-

Conversion to Lysophosphatidic Acid: Autotaxin, an enzyme with lysophospholipase D activity, can hydrolyze palmitoylcholine to produce lysophosphatidic acid (LPA), another potent lipid signaling molecule.[4][5]

The enzymes involved in these pathways exhibit specific kinetics that can influence the intracellular concentration of palmitoylcholine and its metabolites.

Quantitative Data on LPC Metabolizing Enzymes

| Enzyme | Substrate(s) | Product(s) | Vmax | Km | Source Organism/Cell Type | Reference |

| LPC Acyltransferase | LPC and Palmitoyl-CoA | Phosphatidylcholine | 5.1 nmol/mg/min | 14 µM (for LPC), 7 µM (for Palmitoyl-CoA) | Rabbit Ventricular Homogenates | [6] |

| Cytosolic Lysophospholipase | Lysophosphatidylcholine | Glycerophosphocholine + Fatty Acid | 9.5 nmol/mg/min | 7.5 µM | Rabbit Ventricular Homogenates | [6] |

| Recombinant Human LPCAT3 | NBD-lyso-PC and Arachidonoyl CoA | NBD-phosphatidylcholine | 39.76 ± 1.86 pmol·min−1·U−1 | 266.84 ± 3.65 µM (for NBD-lyso-PC), 11.03 ± 0.51 µM (for Arachidonoyl CoA) | Recombinant Human | [7] |

Signaling Pathways of this compound

This compound and its metabolites are not merely metabolic intermediates; they are active signaling molecules that can influence a wide range of cellular functions, including proliferation, inflammation, and glucose metabolism.[8][9]

G Protein-Coupled Receptor (GPCR) Signaling

LPCs can act as ligands for several G protein-coupled receptors, initiating intracellular signaling cascades.

-

G2A: This receptor has been implicated in LPC-mediated signaling, although its role as a canonical LPC receptor is still debated.[4] Activation of G2A can lead to downstream signaling events that regulate cellular processes like proliferation and migration.[3]

-

GPR119: Palmitoyl-LPC has been identified as a potential endogenous ligand for GPR119.[9] Activation of GPR119 is of particular interest in the context of metabolic diseases, as it can stimulate glucose-dependent insulin secretion and the release of incretin hormones like GLP-1.[10]

The binding of palmitoylcholine to these receptors can activate various G proteins (Gαs, Gαq/11, Gαi, Gα12/13), leading to the modulation of second messengers like cyclic AMP (cAMP) and intracellular calcium.[8][9]

Downstream Signaling Cascades

The activation of GPCRs by palmitoylcholine can trigger several downstream signaling pathways:

-

Protein Kinase C (PKC) Pathway: LPC can either activate or inhibit PKC in a concentration-dependent manner.[8] PKC activation is a crucial step in many cellular responses, including the regulation of gene expression and cell proliferation. Palmitoyl-LPC has been shown to require PKC activation for some of its effects, such as the mobilization of lipoprotein lipase.[2]

-

Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway: LPC can activate the MAPK/ERK pathway, which is a central signaling cascade involved in cell growth, differentiation, and survival.[3]

-

PPARα Signaling: Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that plays a key role in lipid metabolism. Activation of PPARα can lead to an increase in the production of 1-palmitoyl LPC, which can, in turn, further activate PPARα, creating a positive feedback loop that may contribute to the regulation of lipid homeostasis.[5][11][12]

Visualizations of Key Pathways and Workflows

Signaling Pathway of this compound

Caption: Signaling pathways activated by this compound.

Metabolic Pathway of this compound

Caption: Key metabolic pathways of this compound.

Experimental Workflow for Studying LPC Uptake

Caption: Experimental workflow for measuring cellular uptake.

Detailed Experimental Protocols

Protocol 1: Measurement of Glucose Uptake in Adipocytes Stimulated by Palmitoylcholine

This protocol is adapted from studies on LPC-stimulated glucose uptake in 3T3-L1 adipocytes.[13][14]

1. Cell Culture and Differentiation:

- Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% fetal bovine serum.

- Induce differentiation into adipocytes by treating confluent cells with a differentiation cocktail (e.g., DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin) for 48 hours.

- Maintain the differentiated adipocytes in DMEM with 10% FBS and 10 µg/mL insulin for an additional 48 hours, followed by culture in DMEM with 10% FBS for another 2-4 days.

2. Glucose Uptake Assay:

- Seed differentiated 3T3-L1 adipocytes in 6-well plates.

- Equilibrate the cells in glucose-free Krebs-Ringer buffer for 1 hour.

- Incubate the cells with various concentrations of this compound (e.g., 0-30 µM) or a positive control (e.g., 10 nM insulin) for 10 minutes.[13]

- Initiate glucose uptake by adding 1 µCi of [14C] 2-deoxy-D-glucose and 3 mM 2-deoxy-D-glucose to each well and incubate for 10 minutes.[13]

- Terminate the assay by washing the cells twice with ice-cold phosphate-buffered saline.

- Lyse the cells in 0.5 mL of lysis buffer (e.g., 0.5 N NaOH and 0.1% SDS).

- Measure the radioactivity in the cell lysates using a liquid scintillation counter.

- To determine non-specific uptake, perform parallel assays in the presence of 10 µM cytochalasin B.[13]

- Normalize the counts to the protein concentration in each well, determined by a Bradford assay.

Protocol 2: Enzymatic Assay for Lysophosphatidylcholine Quantification

This protocol is based on commercially available lysophosphatidylcholine assay kits.[6][11][15]

1. Sample Preparation:

- Serum/Plasma: To 50 µL of the sample, add 500 µL of 100% methanol. Vortex for 1 minute, then place on ice for 10 minutes. Centrifuge at 10,000 x g for 5 minutes. Collect the supernatant.[15]

- Tissue/Cell Lysates: Homogenize the sample and perform a lipid extraction using a chloroform:methanol mixture.[15]

- Evaporate the organic solvent from the extracted lipids.

- Resuspend the lipid film in the assay buffer provided with the kit.

2. Assay Procedure (96-well plate format):

- Prepare a standard curve using the provided LPC standard.

- Add the prepared samples and standards to the wells.

- Prepare a reaction mix containing the LPC-specific enzymes (lysophospholipase, glycerophosphorylcholine phosphodiesterase, choline oxidase), a developer, and a probe according to the kit instructions.

- Add the reaction mix to each well.

- Incubate the plate at 37°C for 30 minutes in the dark.

- Measure the absorbance (colorimetric) or fluorescence at the recommended wavelength.

- Calculate the LPC concentration in the samples by comparing their readings to the standard curve.

Conclusion

This compound is a multifaceted lipid molecule with important roles in cellular structure, metabolism, and signaling. Its cellular uptake is mediated by specific transporters, and once inside the cell, it is actively metabolized through several enzymatic pathways. Furthermore, it can initiate a variety of signaling cascades by interacting with cell surface receptors, thereby influencing key cellular decisions. The quantitative data, pathway diagrams, and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting this compound pathways. Further research is warranted to fully elucidate the specific transport kinetics and the complete signaling network of this important bioactive lipid.

References

- 1. Lysophosphatidylcholine - Wikipedia [en.wikipedia.org]

- 2. Palmitoyl lysophosphatidylcholine mediated mobilization of LPL to the coronary luminal surface requires PKC activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lysophosphatidylcholine promotes intercellular adhesion molecule-1 and vascular cell adhesion molecule-1 expression in human umbilical vein endothelial cells via an orphan G protein receptor 2-mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. Lysophosphatidylcholine metabolism in the rabbit heart. Characterization of metabolic pathways and partial purification of myocardial lysophospholipase-transacylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A novel assay for measuring recombinant human lysophosphatidylcholine acyltransferase 3 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Lysophosphatidylcholines Enriched with cis and trans Palmitoleic Acid Regulate Insulin Secretion via GPR119 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Metabolomics reveal 1-palmitoyl lysophosphatidylcholine production by peroxisome proliferator-activated receptor α - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metabolomics reveal 1-palmitoyl lysophosphatidylcholine production by peroxisome proliferator-activated receptor α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Uptake of liposomal phosphatidylcholine by granular pneumocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Lysophosphatidylcholine Activates Adipocyte Glucose Uptake and Lowers Blood Glucose Levels in Murine Models of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis and Chemical Characterization of Palmitoylcholine Chloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

Palmitoylcholine chloride is a long-chain acylcholine, an ester of palmitic acid and choline. As a quaternary ammonium compound, it possesses amphiphilic properties, making it relevant in various biological and chemical applications, including its role as a surfactant and its involvement in cellular signaling.[1] This document provides a comprehensive technical guide on the synthesis of this compound, its detailed chemical characterization, and its known biological roles, particularly its interaction with signaling pathways.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves the preparation of the reactive precursor, Palmitoyl chloride, from Palmitic acid. The second step is the esterification of choline chloride with the newly synthesized Palmitoyl chloride.

Step 1: Synthesis of Palmitoyl Chloride

Palmitoyl chloride is synthesized by reacting palmitic acid with a chlorinating agent, such as thionyl chloride (SOCl₂).[2] This reaction converts the carboxylic acid group into a more reactive acyl chloride.

-

Reaction Setup: In a magnetically stirred reaction kettle, combine palmitic acid (1 molar equivalent) and thionyl chloride (2 molar equivalents).

-

Catalysis: Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.005 molar equivalents).[3]

-

Reaction Conditions: Heat the mixture to 70-75°C and allow it to react for 1.5 to 2 hours.[3] The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

-

Purification: After the reaction is complete, pour the reactant mixture into a distillation apparatus. Remove the excess thionyl chloride via vacuum distillation (e.g., at 80°C under 0.08 MPa) to yield the final palmitoyl chloride product.[3]

Step 2: Synthesis of this compound

The final product is synthesized by the esterification of choline chloride with palmitoyl chloride. This reaction forms the ester linkage between the palmitoyl group and the hydroxyl group of choline.

-

Reactant Preparation: Dissolve choline chloride (1 molar equivalent) in a suitable anhydrous solvent (e.g., chloroform or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Slowly add palmitoyl chloride (1.1 molar equivalents), dissolved in the same anhydrous solvent, to the choline chloride solution dropwise. The reaction is typically carried out at room temperature with constant stirring.

-

Reaction Monitoring: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a solvent system like ethanol/ether, to yield pure this compound as a white to off-white solid.[1]

Synthesis Workflow Diagram

Caption: Workflow for the two-step synthesis of this compound.

Chemical Characterization

The identity and purity of the synthesized this compound are confirmed through various analytical techniques.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₄₄ClNO₂ | [4][5] |

| Molecular Weight | 378.04 g/mol | [4][6] |

| CAS Number | 2932-74-3 | [1][5][7] |

| Appearance | White to off-white crystalline solid | [1][7] |

| Solubility | DMF: 20 mg/mL, DMSO: 14 mg/mL, Ethanol: 20 mg/mL | [7] |

| Purity (Typical) | >98% | [6] |

Spectroscopic and Chromatographic Analysis

NMR spectroscopy is essential for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the long aliphatic chain of the palmitoyl group, the choline backbone protons, and the trimethylammonium headgroup.

-

¹³C NMR: The carbon NMR spectrum provides confirmation of the carbon skeleton, including the carbonyl carbon of the ester and the distinct carbons of the choline moiety.

Mass spectrometry is used to confirm the molecular weight and elemental composition of the compound.

-

Technique: Electrospray Ionization (ESI) is a suitable technique for this charged molecule.

-

Expected Mass: The positive ion mode would detect the palmitoylcholine cation [C₂₁H₄₄NO₂]⁺ at an m/z of approximately 342.6. The exact mass is 342.3372 Da.[9]

-

Confirmation: High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula. Suppliers often verify that the mass spectrum is consistent with the expected structure.[8]

HPLC is employed to determine the purity of the synthesized this compound.

-

Column: A reverse-phase column (e.g., C18) or a specialized column for choline and its derivatives, such as an Obelisc R column, can be used.[10][11]

-

Mobile Phase: A simple isocratic mobile phase of acetonitrile (ACN) and water with a buffer like ammonium formate is suitable for MS compatibility.[10] A gradient elution may be required depending on the sample matrix.

-

Detector: Detection can be achieved using an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or Mass Spectrometry (LC/MS).[10]

-

Purity Assessment: The purity is determined by calculating the area percentage of the main peak corresponding to this compound in the chromatogram. Commercial products typically report a purity of >95% or >98%.[6][12]

Characterization Workflow Diagram

Caption: Workflow for the chemical characterization of this compound.

Biological Activity and Signaling Pathways

Palmitoylcholine is not merely a surfactant but also a bioactive lipid molecule. It is recognized as an endogenous long-chain acylcholine that can modulate cellular signaling.[13]

Inhibition of Protein Kinase C (PKC)

One of the well-documented biological activities of Palmitoylcholine is its ability to inhibit the activity of Protein Kinase C (PKC).[4][6][7] At a concentration of 100 μM, it demonstrates inhibitory effects on this crucial family of signaling enzymes.[4][7] PKC enzymes are involved in a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC, Palmitoylcholine can influence these downstream events.

Role in Cholinergic Signaling

Long-chain acylcholines like palmitoylcholine are substrates for butyrylcholinesterase (BChE) and are implicated in non-neuronal cholinergic signaling.[13] This system plays a significant role in modulating inflammatory responses, often referred to as the "cholinergic anti-inflammatory pathway."[13] Imbalances in the levels of long-chain acylcholines and BChE activity could potentially modulate inflammatory diseases.[13]

Signaling Pathway Diagram

Caption: Signaling interactions of this compound.

Conclusion

This technical guide outlines the robust, two-step synthesis of this compound and details the necessary analytical methods for its comprehensive characterization. The established protocols for synthesis and purification, combined with rigorous spectroscopic and chromatographic analysis, ensure a high-purity final product suitable for research applications. Furthermore, the role of this compound as a bioactive modulator of key signaling enzymes like PKC and its involvement in cholinergic anti-inflammatory pathways highlight its importance for professionals in drug development and biomedical research.

References

- 1. CAS 2932-74-3: this compound | CymitQuimica [cymitquimica.com]

- 2. exsyncorp.com [exsyncorp.com]

- 3. CN101863753B - Preparation method of palmitoyl chloride - Google Patents [patents.google.com]

- 4. Palmitoylcholine (chloride) | TargetMol [targetmol.com]

- 5. This compound | C21H44ClNO2 | CID 22155835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. caymanchem.com [caymanchem.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. Palmitoylcholine | C21H44NO2+ | CID 151731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. HPLC Method for Analysis of Choline on Obelisc R Column | SIELC Technologies [sielc.com]

- 11. BASi® | Method Development And Validation Of An Hplc Assay For Choline In Carbachol Formulations Using A Post Column Reactor And A Chemically Modified Glassy Carbon Electrode [basinc.com]

- 12. Palmitoylcholine (chloride) | CAS 2932-74-3 | Cayman Chemical | Biomol.com [biomol.com]

- 13. Long-Chain Acylcholines Link Butyrylcholinesterase to Regulation of Non-neuronal Cholinergic Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physiological Relevance of Palmitoylcholine Chloride in Lipidomics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitoylcholine chloride, a member of the long-chain acylcholine family, is an endogenous lipid molecule that has garnered increasing interest in the field of lipidomics. While structurally similar to the well-known neurotransmitter acetylcholine, the addition of a long palmitoyl chain confers distinct physicochemical properties and physiological roles. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its physiological relevance, associated signaling pathways, and analytical methodologies pertinent to lipidomics research.

Core Physiological Relevance

This compound is involved in several key biological processes, acting as a signaling molecule and a modulator of enzyme activity. Its physiological significance is underscored by its association with certain pathological conditions and its interactions with cellular membranes and key proteins.

Modulation of Protein Kinase C Signaling

Palmitoylcholine and related long-chain acylcholines are recognized as modulators of Protein Kinase C (PKC), a family of enzymes pivotal in cellular signal transduction. Evidence suggests that lysophosphatidylcholines, including palmitoylcholine, can both stimulate and inhibit PKC activity depending on their concentration. This dual regulatory role implies that fluctuations in local concentrations of palmitoylcholine could fine-tune PKC-mediated signaling pathways, which are involved in cell proliferation, differentiation, and apoptosis. The interaction is thought to occur at the regulatory domain of PKC, influencing its activation state.

Interaction with Cell Membranes and Hemolysis

As an amphipathic molecule, this compound readily inserts into lipid bilayers. This interaction can alter membrane fluidity and permeability. At sufficient concentrations, this disruption can lead to increased membrane permeability and, in the case of red blood cells, induce hemolysis. The lytic mechanism is believed to involve the formation of pores or defects in the erythrocyte membrane, leading to the loss of intracellular contents.

Association with Myalgic Encephalomyelitis/Chronic Fatigue Syndrome (ME/CFS)

One of the most significant clinical associations of palmitoylcholine is its consistently observed decrease in the plasma of female patients with Myalgic Encephalomyelitis/Chronic Fatigue Syndrome (ME/CFS). This finding from multiple lipidomics studies suggests a potential role for dysregulated acylcholine metabolism in the pathophysiology of ME/CFS. While the exact mechanism is still under investigation, it is hypothesized that the reduction in circulating long-chain acylcholines may impact cholinergic signaling and contribute to the complex symptomatology of the disease.

Biosynthesis and Metabolism

The metabolic pathway of this compound involves both its synthesis from precursors and its degradation by specific enzymes.

Biosynthesis

While the precise enzymatic machinery for the direct synthesis of long-chain acylcholines like palmitoylcholine is not fully elucidated, it is hypothesized to be synthesized via the esterification of choline with palmitoyl-CoA. This reaction is analogous to the synthesis of other fatty acid esters.

Degradation

The primary route of palmitoylcholine degradation is through hydrolysis catalyzed by butyrylcholinesterase (BChE). BChE exhibits broad substrate specificity and can hydrolyze various choline esters, including long-chain acylcholines. The kinetics of this hydrolysis are crucial for regulating the local concentrations and signaling functions of palmitoylcholine.

Quantitative Data

Quantitative analysis of this compound in biological matrices is essential for understanding its physiological and pathological roles. Below is a summary of reported concentration changes.

| Biological Matrix | Condition | Change in Palmitoylcholine Level | Reference |

| Plasma (Female) | Myalgic Encephalomyelitis/Chronic Fatigue Syndrome (ME/CFS) | Decreased | [1][2] |

Further research is needed to establish reference concentration ranges for this compound in various human tissues and fluids under healthy and diverse disease conditions.

Signaling Pathway and Metabolic Fate

The following diagram illustrates the key interactions and metabolic pathway of palmitoylcholine.

References

An In-depth Technical Guide on the Hemolytic Activity of Palmitoylcholine Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hemolytic activity of Palmitoylcholine chloride, a known acyl choline with membrane-disrupting properties. This document synthesizes available scientific information to offer a detailed understanding of its mechanism of action, experimental protocols for assessing its hemolytic potential, and a summary of its effects on red blood cells.

Introduction to this compound and its Hemolytic Properties

This compound is a quaternary ammonium compound belonging to the class of acylcholines. Structurally, it is an ester of choline and palmitic acid. It is recognized in the scientific literature for its ability to induce hemolysis, the rupture or destruction of red blood cells (erythrocytes), leading to the release of hemoglobin. This property is of significant interest to researchers in various fields, including pharmacology, toxicology, and membrane biology, as it provides insights into membrane stability and the mechanisms of cell lysis.

The hemolytic activity of this compound is attributed to its amphipathic nature. The molecule possesses a hydrophilic choline headgroup and a long hydrophobic palmitoyl tail. This structure allows it to insert into the lipid bilayer of the erythrocyte membrane, disrupting its integrity and leading to increased permeability and eventual cell lysis.

Quantitative Data on Hemolytic Activity

Table 1: Illustrative Representation of Hemolytic Activity Data for this compound

| Concentration (µM) | % Hemolysis (Mean ± SD) |

| 1 | 5 ± 1.2 |

| 5 | 25 ± 3.5 |

| 10 | 52 ± 4.1 |

| 20 | 85 ± 2.8 |

| 50 | 98 ± 1.5 |

| HC50 | ~ 9.5 µM |

Note: The data presented in this table is illustrative and intended to demonstrate the typical dose-dependent hemolytic activity of a compound like this compound. Actual experimental values would need to be determined using the protocols outlined below.

Mechanism of Hemolytic Action

The hemolytic activity of this compound is primarily a result of its direct interaction with the erythrocyte membrane. The proposed mechanism does not involve a specific signaling pathway but rather a physical disruption of the cell membrane.

The process can be broken down into the following steps:

-

Intercalation: The amphipathic this compound molecules insert themselves into the lipid bilayer of the red blood cell membrane. The hydrophobic palmitoyl tail integrates with the lipid core of the membrane, while the hydrophilic choline headgroup remains oriented towards the aqueous environment.

-

Membrane Perturbation: The integration of these exogenous molecules disrupts the ordered structure of the lipid bilayer. This leads to an increase in membrane fluidity and the formation of pores or defects in the membrane.

-

Increased Permeability: The compromised membrane integrity results in an uncontrolled influx of water and ions into the erythrocyte.

-

Colloid Osmotic Lysis: The influx of water causes the cell to swell beyond its capacity, ultimately leading to rupture (hemolysis) and the release of intracellular contents, including hemoglobin.

dot

Caption: Mechanism of this compound-Induced Hemolysis.

Experimental Protocols for Assessing Hemolytic Activity

The following is a detailed, generalized protocol for determining the hemolytic activity of this compound. This protocol is based on standard methods for hemolysis assays.[1][2][3][4][5]

Materials and Reagents

-

This compound

-

Fresh, whole blood (e.g., from a healthy human donor or rat), collected in tubes containing an anticoagulant (e.g., EDTA or heparin)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Triton X-100 (for positive control)

-

Microcentrifuge tubes

-

96-well microplate

-

Spectrophotometer (plate reader)

Preparation of Erythrocyte Suspension

-

Centrifuge the whole blood at 1000 x g for 10 minutes at 4°C to pellet the red blood cells.

-

Carefully aspirate and discard the supernatant (plasma and buffy coat).

-

Resuspend the erythrocyte pellet in 10 volumes of cold PBS.

-

Centrifuge at 1000 x g for 10 minutes at 4°C.

-

Repeat the washing step (steps 3 and 4) three more times to ensure complete removal of plasma proteins and leukocytes.

-

After the final wash, resuspend the packed erythrocytes in PBS to achieve a final concentration of 2% (v/v). This is the working erythrocyte suspension.

Hemolysis Assay Procedure

-

Prepare a stock solution of this compound in PBS.

-

Perform serial dilutions of the this compound stock solution in PBS to obtain a range of desired test concentrations.

-

In a 96-well microplate, add 100 µL of each test concentration of this compound to triplicate wells.

-

Negative Control: Add 100 µL of PBS to three wells. This represents 0% hemolysis.

-

Positive Control: Add 100 µL of 1% Triton X-100 in PBS to three wells. This represents 100% hemolysis.

-

Add 100 µL of the 2% erythrocyte suspension to all wells.

-

Incubate the microplate at 37°C for 1 hour with gentle shaking.

-

After incubation, centrifuge the microplate at 800 x g for 10 minutes to pellet the intact erythrocytes.

-

Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.

-

Measure the absorbance of the supernatant at 540 nm using a spectrophotometer. This wavelength corresponds to the peak absorbance of hemoglobin.

Data Analysis

-

Calculate the percentage of hemolysis for each concentration of this compound using the following formula:

% Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

-

Plot the % hemolysis against the logarithm of the this compound concentration.

-

Determine the HC50 value, which is the concentration of this compound that causes 50% hemolysis, from the dose-response curve.

dot

Caption: Experimental Workflow for Hemolysis Assay.

Conclusion

This compound is a potent hemolytic agent that acts by directly disrupting the integrity of the erythrocyte membrane. Its amphipathic nature facilitates its insertion into the lipid bilayer, leading to increased permeability and eventual cell lysis through a colloid osmotic mechanism. The provided experimental protocol offers a robust framework for quantifying the hemolytic activity of this compound and similar compounds. This information is crucial for researchers in drug development and toxicology for assessing the biocompatibility of new chemical entities and understanding the fundamental mechanisms of membrane disruption. Further research to determine the precise HC50 value and to explore the influence of membrane composition on its hemolytic activity would be of significant value.

References

- 1. thno.org [thno.org]

- 2. High Antimicrobial Effectiveness with Low Hemolytic and Cytotoxic Activity for PEG/Quaternary Copolyoxetanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Hemolysis Assay [protocols.io]

- 5. Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

The Influence of Palmitoylcholine Chloride on Membrane Fluidity and Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of palmitoylcholine chloride, a prominent lysophospholipid, on the biophysical properties of lipid membranes. The document outlines its impact on membrane fluidity and structural integrity, presents quantitative data from key experimental techniques, provides detailed experimental protocols, and illustrates the underlying mechanisms through structured diagrams.

Introduction to this compound

This compound, also known as 1-palmitoyl-sn-glycero-3-phosphocholine or 16:0 lysophosphatidylcholine (LPC), is a single-chain amphiphilic lipid derived from the hydrolysis of phosphatidylcholine.[1] It consists of a hydrophilic phosphocholine headgroup and a single saturated 16-carbon acyl chain. This molecular structure gives it a characteristic "inverted cone" or "wedge" shape, in contrast to the cylindrical shape of most double-chained phospholipids that form stable bilayers. This structural difference is fundamental to its profound effects on membrane architecture and dynamics.

In biological systems, LPC is not merely a metabolic intermediate but also a potent signaling molecule involved in various cellular processes.[1] In the context of membrane biophysics and drug development, its ability to perturb and permeabilize lipid bilayers makes it a subject of significant interest.

Impact on Membrane Fluidity

Membrane fluidity refers to the viscosity of the lipid bilayer, which influences the rotational and lateral diffusion of lipids and embedded proteins. This compound acts as a fluidizing agent, particularly in the gel phase of lipid membranes.

When incorporated into a phospholipid bilayer, the single acyl chain of this compound disrupts the tight, ordered packing of the double-chained phospholipids. This disruption introduces defects in the packing, reduces the van der Waals interactions between adjacent acyl chains, and consequently increases the mobility of the lipid molecules. This effect is particularly pronounced below the main phase transition temperature (Tm) of the host lipid bilayer, where it disorders the rigid gel state.

Differential Scanning Calorimetry (DSC) Analysis

Differential Scanning Calorimetry is a key technique used to study the thermotropic behavior of lipid bilayers. The main phase transition (Tm) is the temperature at which the membrane transitions from a rigid, ordered gel phase to a fluid, disordered liquid-crystalline phase.

The incorporation of this compound into a dipalmitoylphosphatidylcholine (DPPC) bilayer has the following effects:

-

Broadening of the Phase Transition: The presence of LPC disrupts the cooperative melting of the lipid acyl chains, resulting in a broader, less defined phase transition peak in the DSC thermogram.

-

Reduction and Abolition of Enthalpy: As the concentration of LPC increases, the enthalpy (ΔH) of the main transition decreases, indicating a reduction in the energy required to melt the acyl chains. At sufficiently high concentrations, the distinct phase transition can be completely abolished.[1]

Impact on Membrane Structure

The conical shape of this compound has significant consequences for the overall structure of a lipid bilayer. Its primary effects include inducing positive membrane curvature, reducing bilayer thickness, and, at high concentrations, solubilizing the membrane into micelles.

Membrane Thinning and Interdigitation

X-ray diffraction studies have shown that increasing concentrations of this compound lead to a significant decrease in the thickness of DPPC bilayers.[1] This thinning is attributed to the disordering of the acyl chains and the potential for the single chains of LPC to promote an interdigitated gel phase, where the acyl chains from opposing leaflets of the bilayer interlock.[1]

Micellization

Above its critical micelle concentration (CMC), which for 16:0 LysoPC is in the micromolar range (4-8.3 µM), this compound molecules self-assemble into micelles in aqueous solution. When its concentration within a lipid bilayer becomes sufficiently high (above 30 mol% in DPPC), it can act as a detergent, disrupting the lamellar structure entirely and solubilizing the bilayer into mixed micelles.[1]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound (16:0 LPC) on DPPC lipid bilayers as reported in the literature.

Table 1: Effect of 16:0 LPC on DPPC Bilayer Thickness (X-ray Diffraction Data)

| Molar Percentage of 16:0 LPC in DPPC | Bilayer Thickness (nm) at 25°C |

| 0 mol% (Pure DPPC) | 7.30[1] |

| 14.1 mol% | 6.79[1] |

| 27.0 mol% | 5.52[1] |

Table 2: Thermotropic Effects of 16:0 LPC on DPPC Bilayers (DSC Data)

| Molar Percentage of 16:0 LPC in DPPC | Observation on Main Phase Transition (Tm ≈ 41°C for pure DPPC) | Transition Enthalpy (ΔH) |

| 0 - 27 mol% | The sharp main transition is maintained. | High relative enthalpy values are observed. |

| > 27 mol% | The phase transition peak broadens significantly. | The transition enthalpy decreases progressively. |

| High Concentrations | The phase transition peak is completely abolished. | Approaches zero. |

| (Data synthesized from descriptive findings in Lu et al., 1997)[1] |

Mandatory Visualizations

The following diagrams illustrate key mechanisms and workflows discussed in this guide.

Caption: Insertion of cone-shaped palmitoylcholine into an ordered bilayer disrupts packing and increases fluidity.

Caption: Experimental workflow for preparing vesicles and analyzing membrane properties.

Experimental Protocols

Protocol for Vesicle Preparation (Thin-Film Hydration & Extrusion)

This protocol describes the preparation of Large Unilamellar Vesicles (LUVs) composed of a DPPC/palmitoylcholine chloride mixture.

Objective: To create a homogenous suspension of LUVs with a defined size for biophysical analysis.

Materials:

-

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

-

1-palmitoyl-sn-glycero-3-phosphocholine (this compound)

-

Chloroform

-

HEPES buffer (10 mM HEPES, 150 mM NaCl, pH 7.4)

-

Nitrogen gas source

-

Rotary evaporator or vacuum desiccator

-

Water bath sonicator

-

Mini-extruder device (e.g., Avanti Lipids)

-

Polycarbonate membranes (100 nm pore size)

Methodology:

-

Lipid Preparation: Dissolve appropriate amounts of DPPC and this compound in chloroform to achieve the desired molar ratio in a round-bottom flask.

-

Thin Film Formation: Evaporate the chloroform using a rotary evaporator under reduced pressure or by slowly rotating the flask under a gentle stream of nitrogen gas. This will create a thin, uniform lipid film on the inner surface of the flask.

-

Vacuum Drying: Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.

-

Hydration: Add the desired volume of HEPES buffer, pre-heated to a temperature above the Tm of the lipid mixture (~50°C for DPPC), to the flask.

-

MLV Formation: Vortex the flask vigorously for several minutes until the lipid film is fully suspended in the buffer, forming a milky suspension of Multilamellar Vesicles (MLVs).

-

Freeze-Thaw Cycles (Optional but Recommended): To increase the lamellarity and encapsulation efficiency, subject the MLV suspension to 5-10 freeze-thaw cycles by alternately placing the sample in liquid nitrogen and a warm water bath (~50°C).

-

Extrusion:

-

Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.

-

Heat the extruder block to a temperature above the Tm (~50°C).

-

Load the MLV suspension into one of the gas-tight syringes.

-

Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 21 times). This process forces the MLVs to break down and re-form into LUVs with a diameter close to the membrane's pore size.

-

-

Storage: The resulting translucent LUV suspension should be stored at 4°C and used within a few days for analysis.

Protocol for Differential Scanning Calorimetry (DSC)

Objective: To determine the effect of this compound on the main phase transition temperature (Tm) and enthalpy (ΔH) of a DPPC bilayer.

Methodology:

-

Sample Preparation: Prepare LUVs of pure DPPC and DPPC/palmitoylcholine chloride mixtures at various molar ratios as described in Protocol 6.1. A lipid concentration of 1-5 mg/mL is typical.

-

Instrument Setup:

-

Calibrate the DSC instrument with appropriate standards (e.g., indium) for temperature and enthalpy.

-

Set the temperature program to scan a range that encompasses the expected phase transition (e.g., 20°C to 60°C for DPPC).

-

A typical scan rate is 1°C/min. Slower rates can provide better resolution.

-

-

Measurement:

-

Pipette a precise volume (e.g., 20-50 µL) of the LUV suspension into a DSC sample pan.

-

Pipette an identical volume of the corresponding buffer into the reference pan.

-

Hermetically seal both pans.

-

Place the pans in the DSC cell and start the temperature scan. It is common practice to run an initial heating scan, followed by a cooling scan and a second heating scan. The second heating scan is typically used for analysis to ensure a consistent thermal history.

-

-

Data Analysis:

-

The output is a thermogram plotting heat flow versus temperature.

-

The Tm is determined as the temperature at the peak of the endothermic transition.

-

The transition enthalpy (ΔH) is calculated by integrating the area under the transition peak.

-

Compare the thermograms of the mixed-lipid vesicles to that of pure DPPC to quantify the changes in Tm, peak width, and ΔH.

-

Protocol for Steady-State Fluorescence Anisotropy

Objective: To measure the effect of this compound on membrane fluidity using the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH).

Methodology:

-

Probe Stock Solution: Prepare a ~1 mM stock solution of DPH in a suitable organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Vesicle Labeling:

-

Prepare LUV suspensions as described in Protocol 6.1.

-

Add the DPH stock solution to the vesicle suspension while vortexing. The final DPH concentration should be low enough to avoid self-quenching (typically a lipid-to-probe ratio of 200:1 to 500:1).

-

Incubate the mixture in the dark at a temperature above Tm for at least 30-60 minutes to allow the probe to partition into the lipid bilayers.

-

-

Instrument Setup:

-

Use a fluorometer equipped with polarizers in both the excitation and emission pathways.

-

Set the excitation wavelength for DPH to ~355 nm and the emission wavelength to ~430 nm.

-

-

Measurement:

-

Place the labeled vesicle suspension in a temperature-controlled cuvette.

-

Measure the fluorescence intensity with the emission polarizer oriented parallel (I_VV) and perpendicular (I_VH) to the vertically oriented excitation polarizer.

-

Measure the intensities with the excitation polarizer oriented horizontally and the emission polarizer oriented parallel (I_HV) and perpendicular (I_HH).

-

-

Data Analysis:

-

Calculate the G-factor (instrument correction factor): G = I_HV / I_HH.

-

Calculate the steady-state fluorescence anisotropy (r): r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)

-

A decrease in the anisotropy value (r) corresponds to an increase in the rotational freedom of the probe, which indicates an increase in membrane fluidity. Compare the 'r' values for vesicles with and without this compound.

-

Conclusion

This compound is a potent modulator of lipid bilayer properties. Its single-chain, conical structure fundamentally disrupts the ordered packing of bilayer-forming phospholipids, leading to a measurable increase in membrane fluidity and a significant decrease in bilayer thickness. At higher concentrations, its detergent-like properties can lead to the complete solubilization of the membrane. For researchers in cell biology, these biophysical effects are crucial for understanding the roles of lysolipids in cellular signaling and membrane trafficking. For drug development professionals, the membrane-permeabilizing action of this compound offers potential mechanisms for enhancing drug delivery across cellular barriers, while also highlighting a potential source of cytotoxicity that must be carefully considered. The experimental frameworks provided herein offer robust methods for quantifying these critical membrane-perturbing effects.

References

Methodological & Application

Protocol for the Preparation of Palmitoylcholine Chloride Solutions for In Vitro Cell Culture Experiments

Introduction

Palmitoylcholine chloride is a naturally occurring acylcholine that has been identified as an inhibitor of Protein Kinase C (PKC), a key enzyme family involved in a multitude of cellular signaling pathways.[1] Its ability to modulate PKC activity makes it a valuable tool for researchers investigating signal transduction, cell proliferation, differentiation, and apoptosis. This document provides a detailed protocol for the solubilization and preparation of this compound for use in cell culture experiments, ensuring optimal activity and minimal solvent-induced cytotoxicity.

Properties of this compound

A summary of the physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₄₄ClNO₂ | N/A |

| Molecular Weight | 378.0 g/mol | N/A |

| Appearance | White to off-white crystalline solid | N/A |

| Solubility | DMSO: 14 mg/mL (37.03 mM) | [1] |

| Ethanol: 20 mg/mL (52.9 mM) | [1] | |

| DMF: 20 mg/mL (52.9 mM) | [1] | |

| Storage (Powder) | -20°C for up to 3 years | N/A |

| Storage (in Solvent) | -80°C for up to 1 year | N/A |

Recommended Protocol for Solubilization and Dilution

This protocol is designed to minimize solvent toxicity while ensuring complete dissolution of this compound. The choice of solvent may depend on the specific cell line and experimental design. DMSO is a common choice due to its high solubilizing power and compatibility with many cell lines at low concentrations.

Materials

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Ethanol, absolute, cell culture grade

-

Sterile, pyrogen-free phosphate-buffered saline (PBS) or cell culture medium

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipettes and sterile tips

Preparation of Stock Solution (10 mM in DMSO)

-

Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

-

Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.78 mg of this compound (Molecular Weight = 378.0 g/mol ).

-

Dissolution: Add the appropriate volume of cell culture grade DMSO to the weighed powder. For 3.78 mg, add 1 mL of DMSO.

-

Vortexing: Vortex the solution vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

-

Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.

Preparation of Working Solutions

It is crucial to dilute the stock solution to a final concentration where the solvent percentage in the cell culture medium is non-toxic. For most cell lines, the final concentration of DMSO should be kept at or below 0.5% (v/v) to minimize cytotoxic effects.[2][3][4]

-

Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in sterile PBS or serum-free cell culture medium. For example, to achieve a final DMSO concentration of 0.1%, a 1:1000 dilution of the 10 mM stock would result in a 10 µM working solution.

-

Final Dilution: Add the desired volume of the intermediate dilution (or directly from the stock for higher final concentrations, while carefully monitoring the final solvent concentration) to the cell culture medium to achieve the desired final concentration of this compound. For example, to treat cells with 100 µM this compound, add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium. This will result in a final DMSO concentration of 1%. While some cell lines can tolerate 1% DMSO for short periods, it is advisable to perform a vehicle control to assess solvent toxicity.

Experimental Workflow

The following diagram illustrates the general workflow for preparing and applying this compound in cell culture experiments.

References

Application of Palmitoylcholine Chloride in Liposome Formulation for Drug Delivery

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Palmitoylcholine chloride is a cationic lipid belonging to the family of quaternary ammonium compounds. Its amphiphilic nature, characterized by a hydrophilic choline chloride head group and a hydrophobic palmitoyl tail, makes it a suitable candidate for the formation of liposomes. These liposomes, unilamellar or multilamellar lipid vesicles, are extensively utilized as drug delivery systems to encapsulate and transport therapeutic agents. The positive charge imparted by the choline chloride head group facilitates interaction with negatively charged cell membranes, potentially enhancing cellular uptake. This document provides a comprehensive overview of the application of this compound in liposome formulation, including detailed experimental protocols and characterization methods.

Properties and Role of this compound in Liposomes

This compound serves as a primary structural component in cationic liposome formulations. Its key properties and roles include:

-